molecular formula C21H19FN4O4S B2869328 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533869-48-6

4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2869328
CAS RN: 533869-48-6
M. Wt: 442.47
InChI Key: HFRRAEUKBADABU-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DASB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DASB is a sulfonamide derivative that has been synthesized through a multistep process. The compound has been found to exhibit promising biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Scientific Research Applications

Anticancer Research

  • 4-(N,N-diallylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide and related 1,3,4-oxadiazole derivatives have been investigated for their potential in anticancer applications. Studies have shown promising results, particularly in breast cancer cell lines. The synthesis and characterization of these compounds involve a series of chemical steps, and their anticancer efficacy is evaluated in vitro using various cancer cell lines (Salahuddin et al., 2014).

Biological Activity Screening

  • Research has also explored the broader biological activities of this compound derivatives. This includes screening for antibacterial, antioxidant, and anti-TB properties. The compound has shown remarkable anti-TB activity and superior antimicrobial properties compared to standard treatments (Mamatha S.V et al., 2019).

Synthesis and Characterization

  • The synthesis and structural analysis of this compound and its derivatives are critical for understanding their potential applications. Detailed synthesis processes, involving refluxing and characterization using NMR, IR, and Mass spectral studies, have been conducted. The structure is often confirmed by single crystal X-ray diffraction studies (H. Khalid et al., 2016).

Photolysis and Chemical Transformations

  • The compound's behavior under photolysis has been studied, revealing interesting chemical transformations. These studies provide insights into the compound's stability and potential modifications under different environmental conditions (O. Tsuge et al., 1977).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h3-12H,1-2,13-14H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRRAEUKBADABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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